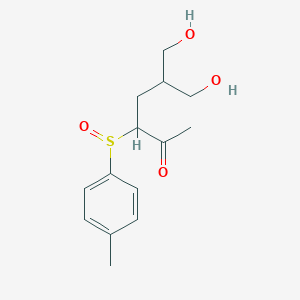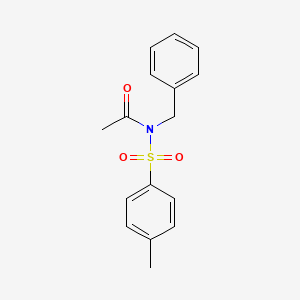![molecular formula C18Br14O2 B14299683 1,1'-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene) CAS No. 113588-14-0](/img/structure/B14299683.png)
1,1'-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene) is a highly brominated aromatic compound It is characterized by the presence of multiple bromine atoms attached to a phenylene core and pentabromobenzene units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene) typically involves the bromination of a suitable phenylene precursor followed by the coupling of pentabromobenzene units. One common method includes:
Bromination of Phenylene Precursor: The starting material, 1,2-dihydroxybenzene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide. This step introduces bromine atoms at the 3, 4, 5, and 6 positions of the phenylene ring.
Coupling Reaction: The tetrabrominated phenylene intermediate is then reacted with pentabromobenzene in the presence of a base such as potassium carbonate. This coupling reaction forms the final product, 1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenylene core can be oxidized under strong oxidizing conditions, leading to the formation of quinones.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc in acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like zinc in acetic acid or sodium borohydride in ethanol.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of the corresponding hydrogenated compounds.
Applications De Recherche Scientifique
1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene) has several scientific research applications:
Materials Science: Used as a flame retardant in polymers and textiles due to its high bromine content.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Employed in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of 1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene) depends on its application:
Flame Retardant: The bromine atoms release bromine radicals upon heating, which interfere with the combustion process by capturing free radicals and terminating the chain reaction.
Biological Activity: The compound may interact with cellular targets such as enzymes or DNA, leading to inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(tribromobenzene)
- 1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(dibromobenzene)
- 1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(monobromobenzene)
Uniqueness
1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene) is unique due to its high degree of bromination, which imparts exceptional flame retardant properties and potential biological activity. Compared to similar compounds with fewer bromine atoms, it offers enhanced performance in applications requiring high bromine content.
Propriétés
Numéro CAS |
113588-14-0 |
|---|---|
Formule moléculaire |
C18Br14O2 |
Poids moléculaire |
1366.8 g/mol |
Nom IUPAC |
1,2,3,4,5-pentabromo-6-[2,3,4,5-tetrabromo-6-(2,3,4,5,6-pentabromophenoxy)phenoxy]benzene |
InChI |
InChI=1S/C18Br14O2/c19-1-3(21)9(27)15(10(28)4(1)22)33-17-13(31)7(25)8(26)14(32)18(17)34-16-11(29)5(23)2(20)6(24)12(16)30 |
Clé InChI |
PJPJSHUNZMHBRI-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)OC3=C(C(=C(C(=C3Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14299601.png)
![4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid](/img/structure/B14299609.png)
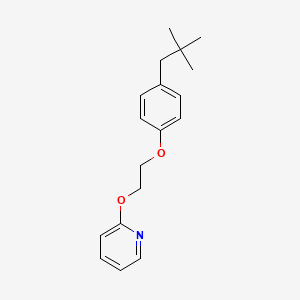
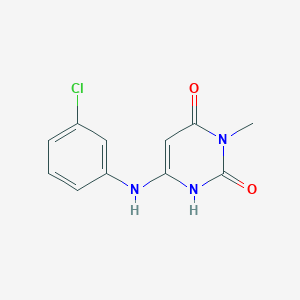
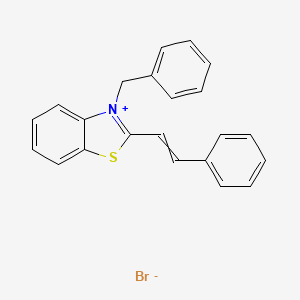

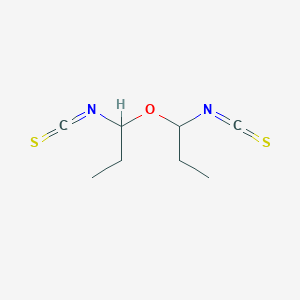
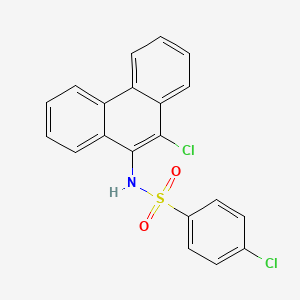
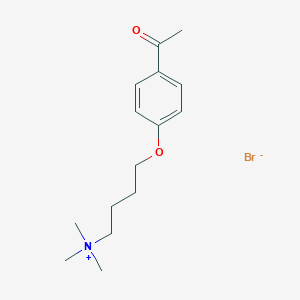
methanone](/img/structure/B14299663.png)
